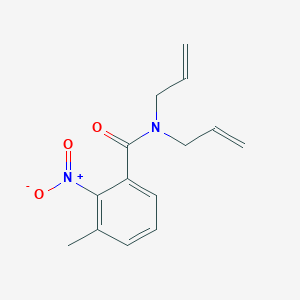

N,N-diallyl-3-methyl-2-nitrobenzamide

Description

Contextualization within Nitrobenzamide Chemistry and Derivatives

N,N-diallyl-3-methyl-2-nitrobenzamide is a derivative of the nitrobenzamide family. Nitrobenzamides are aromatic compounds characterized by a benzene (B151609) ring substituted with both a nitro group (-NO₂) and an amide group (-CONH₂). The relative positions of these groups (ortho, meta, or para) and further substitutions on the ring or the amide nitrogen significantly influence the molecule's properties.

The nitro group is strongly electron-withdrawing, which deactivates the aromatic ring towards electrophilic substitution but can make it susceptible to nucleophilic aromatic substitution. This electronic effect also influences the acidity of any N-H protons on the amide. The amide group itself is a stable functional group due to resonance, capable of participating in hydrogen bonding, which affects physical properties like melting point and solubility. wisdomlib.org

The synthesis of nitrobenzamides typically involves the amidation of a corresponding nitrobenzoyl chloride or the nitration of a pre-existing benzamide (B126). nih.gov N-substituted derivatives, such as the N,N-diallyl variant, are commonly prepared by reacting the appropriate nitrobenzoyl chloride with a secondary amine (in this case, diallylamine). Research into nitrobenzamide derivatives is active, with studies exploring their use as intermediates in the synthesis of pharmaceuticals, agrochemicals, and heterocyclic compounds. ijpbs.comresearchgate.net For instance, derivatives have been investigated for antimicrobial and potential anticancer activities. researchgate.net

The specific compound has a 3-methyl and a 2-nitro substitution pattern. The synthesis and properties of related compounds like 3-methyl-2-nitrobenzamide (B2540021) and N-isopropyl-3-methyl-2-nitrobenzamide have been documented. nih.gov The reduction of the nitro group to an amine is a key transformation, providing a pathway to a variety of other functionalized molecules.

Table 1: Physicochemical Properties of Related Nitrobenzamides

| Property | 2-Nitrobenzamide (B184338) | 3-Nitrobenzamide | 3-Methyl-2-nitrobenzamide |

|---|---|---|---|

| Molecular Formula | C₇H₆N₂O₃ sigmaaldrich.com | C₇H₆N₂O₃ nih.gov | C₈H₈N₂O₃ |

| Molecular Weight | 166.13 g/mol sigmaaldrich.com | 166.13 g/mol nih.gov | 180.16 g/mol |

| Appearance | Crystalline solid | Yellow powder nih.gov | White to slightly yellow crystalline powder |

| Melting Point | 174-178 °C sigmaaldrich.com | ~143 °C nih.gov | 189-191 °C |

| Boiling Point | 317 °C sigmaaldrich.com | 310-315 °C nih.gov | Not available |

| Solubility in Water | Insoluble nih.gov | Low solubility nih.gov | Not available |

This table presents data for structurally related compounds to provide context for the properties of this compound.

Significance of Diallylamides in Organic Synthesis and Materials Science Research

The N,N-diallyl group consists of a nitrogen atom bonded to two allyl groups (-CH₂-CH=CH₂). This functionality introduces reactive sites into the molecule, primarily the carbon-carbon double bonds of the allyl groups. These double bonds are susceptible to a wide range of reactions, making diallylamides potentially valuable building blocks in organic synthesis.

Allyl groups are particularly useful for forming new carbon-carbon bonds. scispace.com Allylation reactions, for example, are fundamental for creating homoallylic alcohols. scispace.com Furthermore, the double bonds can participate in transition metal-catalyzed cross-coupling reactions, which are powerful methods for constructing complex molecular architectures like 1,5-dienes. rsc.org They can also be involved in cycloaddition reactions, such as the Diels-Alder reaction, which is used in creating cyclic systems for biomaterials and drug delivery platforms. nih.gov

In materials science, monomers containing allyl groups are used in polymerization reactions. The presence of two allyl groups in a diallylamide offers the potential for cross-linking, which is crucial for the formation of polymer networks and hydrogels. This suggests that this compound could serve as a monomer or cross-linking agent in the development of new materials.

Overview of Research Trajectories for Complex Benzamide Derivatives

Benzamide derivatives constitute a broad and vital class of compounds in medicinal chemistry and materials science. researchgate.netnumberanalytics.com The amide bond is a key structural feature in many biologically active molecules, including numerous pharmaceuticals. wisdomlib.orgnumberanalytics.com Research in this area is diverse and focuses on several key trajectories:

Medicinal Chemistry and Drug Discovery: A significant amount of research is dedicated to synthesizing and evaluating novel benzamide derivatives for various therapeutic applications. This includes their use as anticancer agents, glucokinase activators for diabetes treatment, and antimicrobials. researchgate.netnih.govmdpi.com The design of these molecules often involves modifying the substituents on the aromatic ring and the amide nitrogen to optimize binding to biological targets like enzymes or receptors. researchgate.netacs.org

Development of Synthetic Methodologies: Chemists are continuously developing more efficient, selective, and sustainable methods for synthesizing amides and their derivatives. nih.govresearchgate.net This includes the use of novel catalysts, green chemistry approaches, and direct functionalization reactions that avoid multiple steps. nih.gov For instance, recent work has explored the direct alkylation of N,N-dialkyl benzamides under transition metal-free conditions. researchgate.net

Coordination Chemistry and Catalysis: Benzamide derivatives can act as ligands, binding to metal ions to form coordination complexes. researchgate.net These metal complexes are studied for their unique structural properties and potential applications in catalysis, for example, in the oxidation of alcohols. researchgate.net

Materials Science: As mentioned, the functional groups within benzamide derivatives can be exploited for polymer synthesis and the creation of functional materials. nih.gov

The research trajectory for a complex derivative like this compound would likely involve leveraging its multiple functional groups for sequential or multi-component reactions, positioning it as a versatile intermediate for creating highly complex molecular targets.

Historical Perspectives on Related Chemical Entities and Methodologies

The study of benzamides is deeply rooted in the history of organic chemistry. The formation of the amide bond is one of the most fundamental and widely studied reactions. nih.gov Early methods for synthesizing benzamides often relied on the reaction of a carboxylic acid derivative, such as an acid chloride, with an amine. nih.gov This classical approach remains widely used due to its reliability.

The development of nitroaromatic chemistry, including nitrobenzamides, gained momentum with the broader understanding of electrophilic aromatic substitution reactions, which allowed for the introduction of the nitro group onto benzene rings. Historically, research focused on the synthesis and basic characterization of these compounds.

Over time, the focus has shifted towards more sophisticated synthetic strategies. The advent of transition-metal catalysis revolutionized the synthesis of complex molecules, enabling reactions that were previously difficult or impossible. Palladium-catalyzed coupling reactions, for instance, are now used for the industrial-scale synthesis of certain N-substituted nitrobenzamides. More recently, there has been a push towards "green chemistry," promoting the development of catalytic and environmentally benign methods to improve efficiency and reduce waste. The direct conversion of arenes to benzamides using reagents like cyanoguanidine represents a modern approach to streamline synthesis. nih.gov The historical evolution from fundamental synthesis to complex, highly selective, and sustainable methodologies provides the foundation upon which the synthesis of intricate molecules like this compound is built.

Structure

3D Structure

Properties

IUPAC Name |

3-methyl-2-nitro-N,N-bis(prop-2-enyl)benzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N2O3/c1-4-9-15(10-5-2)14(17)12-8-6-7-11(3)13(12)16(18)19/h4-8H,1-2,9-10H2,3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OMCPNFKXIOLDNL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C(=O)N(CC=C)CC=C)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Pathways and Methodologies for N,n Diallyl 3 Methyl 2 Nitrobenzamide

Strategic Retrosynthetic Analysis for the N,N-Diallyl-3-methyl-2-nitrobenzamide Core

Retrosynthetic analysis provides a logical framework for designing the synthesis of a target molecule by deconstructing it into simpler, commercially available precursors. The primary disconnection for this compound is the amide bond, a common and robust disconnection strategy.

This C-N bond cleavage leads to two key synthons: an acyl cation equivalent derived from 3-methyl-2-nitrobenzoic acid and an amine anion equivalent from diallylamine (B93489). These correspond to the practical starting materials, 3-methyl-2-nitrobenzoic acid (or an activated derivative) and diallylamine.

Further deconstruction of the 3-methyl-2-nitrobenzoic acid core is necessary to trace the synthesis back to simpler materials. Two primary routes for its synthesis are considered:

Nitration of 3-Methylbenzoic Acid : This pathway involves the electrophilic aromatic substitution (nitration) of 3-methylbenzoic acid. However, this reaction can lead to isomeric byproducts, such as 3-methyl-4-nitrobenzoic acid, due to the competing directing effects of the methyl and carboxylic acid groups. To manage regioselectivity, the carboxylic acid is often protected as an ester (e.g., methyl 3-methylbenzoate) prior to nitration. The synthesis then proceeds through esterification, nitration, purification of the desired isomer, and subsequent hydrolysis back to the carboxylic acid. chemicalbook.com

Oxidation of 1,3-Dimethyl-2-nitrobenzene : An alternative route begins with 1,3-dimethyl-2-nitrobenzene. This approach involves the selective oxidation of one of the methyl groups to a carboxylic acid. google.com This transformation can be achieved using air or molecular oxygen as the oxidant, often facilitated by a metal catalyst, such as a cobalt(II) salt. google.com

This analysis reveals that the synthesis of this compound hinges on the effective formation of the amide bond between diallylamine and a suitably prepared 3-methyl-2-nitrobenzoic acid precursor.

Classical and Modern Benzamide (B126) Formation Approaches and Their Adaptations

The formation of the amide bond is a cornerstone of organic synthesis. Several methods can be adapted to synthesize this compound from 3-methyl-2-nitrobenzoic acid and diallylamine.

Acyl Halide-Amine Coupling Methodologies

One of the most traditional and reliable methods for amide synthesis involves the conversion of the carboxylic acid to a more reactive acyl halide, typically an acyl chloride. wikipedia.org 3-Methyl-2-nitrobenzoic acid can be converted to 3-methyl-2-nitrobenzoyl chloride using common chlorinating agents such as thionyl chloride (SOCl₂) or oxalyl chloride. chemguide.co.uk Phosphorus(V) chloride (PCl₅) is also an effective reagent for this transformation. chemguide.co.uk

The resulting acyl chloride is highly electrophilic and reacts readily with diallylamine. The reaction is typically performed in an aprotic solvent in the presence of a base, like pyridine or triethylamine, to neutralize the hydrogen chloride (HCl) byproduct, driving the reaction to completion.

Table 1: Reagents for Acyl Chloride Formation

| Chlorinating Agent | Byproducts | Key Advantages |

|---|---|---|

| Thionyl Chloride (SOCl₂) | SO₂, HCl (gaseous) | Gaseous byproducts are easily removed, simplifying purification. chemguide.co.uk |

| Oxalyl Chloride ((COCl)₂) | CO, CO₂, HCl (gaseous) | Reaction proceeds under mild conditions; byproducts are gaseous. |

| Phosphorus(V) Chloride (PCl₅) | POCl₃, HCl | Effective for a wide range of carboxylic acids. chemguide.co.uk |

Carbodiimide-Mediated Amidation Protocols

Carbodiimide coupling agents facilitate amide bond formation by activating the carboxylic acid in situ. Common reagents include N,N'-dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). chemistrysteps.com These reagents react with the carboxylic acid to form a highly reactive O-acylisourea intermediate. wikipedia.org This intermediate is then susceptible to nucleophilic attack by the amine. chemistrysteps.com

The general mechanism involves:

Activation of the carboxylic acid (3-methyl-2-nitrobenzoic acid) by the carbodiimide to form the O-acylisourea.

Nucleophilic attack by diallylamine on the activated carbonyl carbon.

Formation of the tetrahedral intermediate, which then collapses to form the amide and a urea byproduct. wikipedia.org

To improve yields and suppress side reactions, additives like 1-hydroxybenzotriazole (HOBt) are often included. peptide.comluxembourg-bio.com HOBt can react with the O-acylisourea to form an activated ester, which is less prone to side reactions and couples efficiently with the amine. luxembourg-bio.com

Table 2: Common Carbodiimide Coupling Systems

| Coupling Reagent | Additive | Byproduct | Key Features |

|---|---|---|---|

| DCC (N,N'-dicyclohexylcarbodiimide) | HOBt (optional) | Dicyclohexylurea (DCU) | DCU is insoluble in many organic solvents, facilitating removal by filtration. peptide.com |

| EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) | HOBt (optional) | Water-soluble urea | Byproduct is easily removed by aqueous workup. peptide.com |

Direct Amide Formation: Mechanistic Insights and Catalytic Advances

Direct amidation involves the condensation of a carboxylic acid and an amine with the removal of water, representing the most atom-economical approach. dur.ac.uk Thermally, this reaction requires high temperatures (often >160 °C) to overcome the formation of a non-reactive ammonium carboxylate salt and to drive off water. mdpi.com

Catalytic advances have enabled direct amidation under milder conditions. Boron-based catalysts, such as boric acid and various arylboronic acids, are particularly effective. nih.gov The mechanism of boron-catalyzed amidation is complex, but it is proposed that the boron catalyst activates the carboxylic acid. One proposed mechanism involves the formation of an acyloxyboron intermediate, which is more electrophilic than the free carboxylic acid. organic-chemistry.org More recent studies suggest that the catalytic cycle may involve dimeric boron species that coordinate both the carboxylic acid and the amine, facilitating the nucleophilic attack. nih.gov

For the synthesis of this compound, this would involve heating 3-methyl-2-nitrobenzoic acid and diallylamine with a catalyst, often with azeotropic removal of water using a Dean-Stark apparatus. mdpi.com

Green Chemistry Principles in this compound Synthesis

Applying green chemistry principles to the synthesis of this compound aims to reduce its environmental impact. Key areas of focus include atom economy, solvent choice, and the use of catalysts.

Atom Economy : Direct catalytic amidation offers the highest atom economy, as the only byproduct is water. dur.ac.uk In contrast, methods using stoichiometric coupling reagents (like carbodiimides) or those proceeding via acyl chlorides generate significant waste, resulting in poor atom economy. catalyticamidation.info

Solvent Selection : Traditional amide syntheses often employ hazardous solvents like N,N-dimethylformamide (DMF) or dichloromethane (DCM). rsc.org Green chemistry encourages the use of safer, more sustainable alternatives. Recent research has identified several bio-based or less hazardous solvents suitable for amide formation, including 2-methyltetrahydrofuran (2-MeTHF), cyclopentyl methyl ether (CPME), p-cymene, and γ-valerolactone. rsc.orgbohrium.comnih.gov Water is an ideal green solvent, though its use in amide synthesis can be challenging. bohrium.com

Catalysis : The shift from stoichiometric reagents to catalytic systems is a core principle of green chemistry. Catalytic direct amidation not only improves atom economy but also reduces the need for activating agents that contribute to waste. catalyticamidation.info Biocatalysis, using enzymes like Candida antarctica lipase B, also presents a sustainable strategy for amide bond formation under mild conditions. nih.gov

Catalytic Approaches to Benzamide Formation Relevant to this compound

A variety of catalysts can be employed for the direct amidation of 3-methyl-2-nitrobenzoic acid with diallylamine. The choice of catalyst can significantly influence reaction conditions and efficiency.

Boron-Based Catalysts : This is a well-established class of catalysts for direct amidation.

Boric Acid : A simple, inexpensive, and effective catalyst, though it often requires elevated temperatures. nih.gov

Arylboronic Acids : Substituted arylboronic acids, such as 2-chlorophenylboronic acid or 5-methoxy-2-iodophenylboronic acid, can exhibit enhanced catalytic activity, allowing reactions to proceed under milder conditions. organic-chemistry.orgnih.gov The ortho-substituent is believed to play a key role in the catalytic cycle. organic-chemistry.org

Borate Esters : Catalysts like B(OCH₂CF₃)₃ have been shown to be effective, particularly for challenging substrates that may inhibit boronic acid catalysts. nih.gov

Metal-Based Catalysts : Various transition metal catalysts have been developed for direct amidation, although they are less common than boron-based systems. Zirconium and Hafnium-based catalysts, for example, have been reported to enable amide formation under relatively mild conditions. mdpi.com Copper-catalyzed methods have also been developed for specific C-H amidation reactions. nih.gov

Table 3: Overview of Catalytic Systems for Direct Amidation

| Catalyst Class | Example Catalyst | Typical Conditions | Advantages |

|---|---|---|---|

| Simple Boron | Boric Acid (H₃BO₃) | High temperature, azeotropic water removal | Inexpensive, readily available. |

| Arylboronic Acids | 5-methoxy-2-iodophenylboronic acid (MIBA) | Ambient temperature, molecular sieves | High activity, mild conditions. organic-chemistry.org |

| Borate Esters | B(OCH₂CF₃)₃ | Moderate temperature, azeotropic water removal | Effective for substrates with coordinating functionality. nih.gov |

| Zirconium/Hafnium | Zr- or Hf-based Polyoxometalates | 70 °C, DMSO | Reusable catalyst, no dehydrating agent needed. mdpi.com |

Transition Metal-Catalyzed Amidation Strategies (e.g., Palladium, Copper)

Transition metal catalysis offers powerful tools for the formation of amide bonds, often under milder conditions than traditional methods. Palladium and copper-based catalysts are particularly prominent in C-N bond-forming reactions.

Palladium-Catalyzed Amidation: Palladium complexes can catalyze the coupling of carboxylic acids (or their derivatives) with amines. The reaction typically proceeds via the activation of the carboxylic acid, for instance, by converting it to an acyl chloride or using a coupling agent. The palladium catalyst then facilitates the cross-coupling with diallylamine. The steric hindrance from the ortho-nitro and meta-methyl groups on the benzoyl ring presents a challenge that necessitates careful selection of ligands and reaction conditions to achieve high yields.

Copper-Catalyzed Amidation: Copper-catalyzed methods are also effective for N-alkylation and amidation. nih.gov These reactions can be advantageous due to the lower cost and toxicity of copper compared to palladium. nih.gov A typical system might involve a copper(I) salt, such as CuI, along with a suitable ligand like trans-N,N'-dimethyl-1,2-cyclohexanediamine, to facilitate the coupling of 3-methyl-2-nitrobenzoic acid with diallylamine. nih.gov

Table 1: Comparison of Potential Transition Metal Catalysts for Amidation

| Catalyst System | Advantages | Potential Challenges |

| Palladium-based | High efficiency, broad substrate scope. | Higher cost, potential for catalyst poisoning by nitro groups. |

| Copper-based | Lower cost, good for N-alkylation. nih.gov | May require specific ligands and higher temperatures. |

Organocatalytic and Metal-Free Applications in Synthesis

To circumvent the use of metals, organocatalytic and metal-free amidation strategies have gained significant traction. These methods often rely on activating agents to facilitate the condensation reaction.

Carbodiimide Coupling: Reagents such as dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are commonly used to activate the carboxylic acid group of 3-methyl-2-nitrobenzoic acid. This forms a highly reactive O-acylisourea intermediate, which is then readily attacked by diallylamine to form the desired amide.

Boronic Acid Catalysis: Boronic acid derivatives can act as catalysts for the direct amidation of carboxylic acids and amines. The mechanism involves the formation of an acyloxyboronate intermediate, which enhances the electrophilicity of the carbonyl carbon, facilitating the nucleophilic attack by the amine and subsequent elimination of water.

Phosphonium-Based Reagents: Reagents like (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP) or related phosphonium salts can efficiently promote amide bond formation, even for sterically hindered substrates.

Optimization of Reaction Conditions and Yield Enhancement Strategies

Optimizing reaction conditions is crucial for maximizing the yield and purity of both the final product and its precursors.

Precursor Synthesis Optimization: For the nitration of 3-methylbenzoic acid, key variables include temperature, reactant concentration, and the physical form of the starting material. google.com Using powdered m-toluic acid and maintaining low temperatures (e.g., -30 to -15 °C) can significantly improve the conversion rate and the selectivity for the 2-nitro isomer. google.compatsnap.com When synthesizing the precursor via oxidation of 1,3-dimethyl-2-nitrobenzene, careful control of catalyst loading (e.g., cobalt(II) acetate), oxygen pressure, and temperature is essential to prevent over-oxidation and minimize by-products. google.com

Amidation Reaction Optimization: For the final amidation step, several factors can be tuned. The choice of solvent can influence reaction rates and solubility. Temperature is a critical parameter; while higher temperatures can increase the reaction rate, they may also lead to side reactions. The molar ratio of the coupling agents or the loading of the catalyst must be carefully optimized to ensure complete conversion without generating excessive waste. In enzymatic amidation, parameters such as enzyme loading, temperature, and reaction time are optimized to achieve high yields and selectivity. nih.govnih.gov

Table 2: Key Parameters for Optimization of Nitration of m-Toluic Acid

| Parameter | Condition | Rationale | Source |

| Temperature | -30 to -15 °C | Increases selectivity for the 2-nitro isomer. | google.com |

| Reactant Form | Powder (10-200 µm) | Increases surface area and reaction rate. | google.com |

| Nitrating Agent | Nitric Acid (92-98%) | High concentration drives the reaction. | google.com |

| Reaction Time | 10-120 minutes | Optimized to maximize conversion while minimizing by-products. | google.com |

Novel Synthetic Routes for this compound Precursors

The development of efficient and cost-effective routes to 3-methyl-2-nitrobenzoic acid is an area of active research, as it is a valuable intermediate in the fine chemical industry. guidechem.com

Route 1: Improved Nitration of 3-Methylbenzoic Acid: As discussed, a significant improvement over direct nitration involves a multi-step process. The key steps are:

Esterification: Protection of the carboxylic acid of 3-methylbenzoic acid via Fischer esterification with an alcohol like methanol in the presence of an acid catalyst.

Regioselective Nitration: Nitration of the resulting ester (methyl 3-methylbenzoate) using a nitrating agent such as a mixture of nitric acid and acetic anhydride.

Purification: Separation of the desired 2-nitro isomer from the 4-nitro byproduct via recrystallization.

Hydrolysis: Conversion of the purified ester back to the carboxylic acid.

Route 2: Selective Oxidation of 1,3-Dimethyl-2-nitrobenzene: This method provides an alternative pathway that avoids the challenges of regioselective nitration. google.com It involves the direct oxidation of one of the two methyl groups of 1,3-dimethyl-2-nitrobenzene. google.com The reaction is typically carried out using air or oxygen as the oxidant in the presence of a metal catalyst system, such as cobalt(II) or manganese(II) salts, at elevated temperature and pressure. google.com

Solid-Phase Synthesis Methodologies for Analogous Benzamides

Solid-phase organic synthesis (SPOS) is a powerful technique for the preparation of compound libraries, including various substituted benzamides. nih.gov While a specific solid-phase synthesis for this compound is not documented, the methodology can be readily applied.

A general strategy would involve immobilizing one of the reactants onto a polymer resin. For example, a resin-amine can be created, and the peptide can be built upon it. google.com The synthesis could proceed in two ways:

Amine on Resin: An amino-functionalized resin could be acylated using an excess of 3-methyl-2-nitrobenzoyl chloride (the activated form of the acid precursor). After the reaction, washing the resin removes all excess reagents and by-products. The final N-acylated product is then cleaved from the resin.

Acid on Resin: 3-Methyl-2-nitrobenzoic acid could be anchored to a suitable resin (e.g., Wang or Rink amide resin). The resin-bound acid would then be treated with a solution of diallylamine, often with a coupling agent to facilitate the reaction. After completion, the desired benzamide is cleaved from the solid support.

This approach allows for high-throughput synthesis and purification, making it ideal for creating libraries of analogous benzamides for screening purposes. nih.govnih.gov

Microwave-Assisted Synthesis Techniques

Microwave-assisted organic synthesis (MAOS) has emerged as a valuable tool for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. ijprdjournal.comrasayanjournal.co.in

The direct amidation of carboxylic acids with amines can be significantly enhanced by microwave irradiation. nih.govmorressier.com For the synthesis of this compound, a mixture of 3-methyl-2-nitrobenzoic acid and diallylamine could be subjected to microwave heating. This can be performed under solvent-free conditions or in a high-boiling polar solvent that couples efficiently with microwaves. rasayanjournal.co.in Often, a catalyst is still required. For instance, ceric ammonium nitrate (CAN) has been shown to be an effective catalyst for microwave-assisted direct amidation, allowing reactions to complete in hours rather than days. nih.gov The rapid and uniform heating provided by microwaves can overcome the activation energy barrier for this transformation efficiently, even with the sterically demanding 2-nitro-substituted benzoic acid. ijprdjournal.com

Mechanistic Investigations and Reactivity Profiles of N,n Diallyl 3 Methyl 2 Nitrobenzamide

Reactivity of the Nitro Group: Reduction and Functionalization

The nitro group is a powerful electron-withdrawing substituent that profoundly influences the reactivity of the aromatic ring. Its transformation is a key step in the synthesis of various nitrogen-containing heterocyclic compounds and functionalized anilines.

The reduction of an aromatic nitro group to a primary amine is a fundamental transformation in organic synthesis. wikipedia.org For a substrate like N,N-diallyl-3-methyl-2-nitrobenzamide, the primary challenge is to achieve chemoselective reduction of the nitro group without affecting the olefinic bonds of the diallyl moiety. sci-hub.st

Catalytic hydrogenation is a common method, but standard catalysts like Palladium on carbon (Pd/C) can also reduce carbon-carbon double bonds. commonorganicchemistry.com Therefore, selecting a catalyst that shows high selectivity for the nitro group is crucial. Systems based on sulfided platinum or specific iron oxides have demonstrated excellent chemoselectivity, reducing nitroarenes in the presence of sensitive groups like alkenes. sci-hub.st Beller and co-workers developed an iron oxide (Fe2O3) based catalyst that effectively reduces a wide range of nitroarenes with high chemoselectivity, tolerating carbon-carbon multiple bonds. sci-hub.st

Metal-based reducing systems in acidic or neutral media offer another pathway. Reagents such as iron powder in acetic acid, zinc dust, or tin(II) chloride (SnCl2) are known to mildly reduce nitro groups to amines while often leaving other reducible groups intact. commonorganicchemistry.com Sodium sulfide (B99878) (Na2S) is also a useful reagent for selectively reducing aromatic nitro groups, particularly when acidic conditions or catalytic hydrogenation are incompatible with the substrate. commonorganicchemistry.com A system using dicobalt octacarbonyl (Co2(CO)8) and water has also been reported for the selective reduction of nitro groups in the presence of other functionalities. kchem.org

The table below summarizes various strategies for the selective reduction of aromatic nitro compounds that could be applicable to this compound.

| Reagent/System | Typical Conditions | Selectivity Notes | Reference |

|---|---|---|---|

| Fe / Acid (e.g., AcOH, HCl) | Acidic aqueous solution, heat | Mild method, generally preserves alkenes. | commonorganicchemistry.com |

| SnCl₂ · 2H₂O | Ethanol, reflux | Provides mild reduction and tolerates many functional groups. | commonorganicchemistry.com |

| Na₂S or NaHS | Aqueous or alcoholic solution | Useful when acidic/hydrogenation conditions are not suitable; can be highly selective. | commonorganicchemistry.com |

| Catalytic Hydrogenation (Selective Catalysts) | H₂, specialized catalysts (e.g., sulfided Pt, Fe₂O₃-based) | High chemoselectivity for nitro group over alkenes is achievable with the right catalyst choice. | sci-hub.st |

| NaBH₄ / Ni(PPh₃)₄ | Ethanol, room temperature | A modified borohydride (B1222165) system capable of reducing nitro groups while NaBH₄ alone is ineffective. | jsynthchem.com |

Nucleophilic aromatic substitution (SNAr) is a key reaction for modifying aromatic rings, but it requires specific conditions. wikipedia.org The reaction proceeds through an addition-elimination mechanism, where a nucleophile attacks an electron-poor aromatic ring, forming a resonance-stabilized intermediate known as a Meisenheimer complex. wikipedia.orgmasterorganicchemistry.com For this to occur, two main conditions must be met: the ring must be activated by potent electron-withdrawing groups, and there must be a good leaving group present. libretexts.org

In this compound, the nitro group at the C2 position acts as a strong activating group. libretexts.org It deactivates the ring towards electrophilic attack but strongly activates it for nucleophilic attack, particularly at the ortho (C3, which is blocked by a methyl group, and C1, which is part of the amide) and para (C6) positions. masterorganicchemistry.com The stabilization of the negative charge in the Meisenheimer intermediate is most effective when the activating group is ortho or para to the site of nucleophilic attack. wikipedia.orglibretexts.org

The parent compound, this compound, does not possess a conventional leaving group (like a halide) on the aromatic ring. Therefore, a classic SNAr reaction is not directly feasible. However, the high electrophilicity of the ring suggests a strong potential for such reactions if a suitable leaving group were installed. For instance, if a halogen were present at the C4 or C6 position, it would be susceptible to displacement by various nucleophiles (e.g., alkoxides, amines, thiols).

Furthermore, under certain conditions, a hydrogen atom can be displaced in a process known as SNAr-H. nih.gov Given the activation by the ortho-nitro group, the hydrogen atoms at the C4 and C6 positions of the ring are theoretically susceptible to attack by very strong nucleophiles, although this often requires an oxidant to facilitate the final elimination step. nih.gov

Chemical Transformations Involving the Diallyl Moiety

The two allyl groups attached to the amide nitrogen provide a platform for a variety of transformations, primarily involving the reactivity of their carbon-carbon double bonds.

The double bonds in the diallyl moiety readily undergo electrophilic addition reactions. youtube.com In a typical reaction with an electrophile like a hydrogen halide (HX), the reaction proceeds via a two-step mechanism. youtube.com The pi bond of the alkene acts as a nucleophile, attacking the electrophile (e.g., H+) to form a carbocation intermediate. youtube.com This intermediate is then attacked by the nucleophile (e.g., Br⁻).

According to Markovnikov's rule, the initial protonation occurs at the terminal carbon (CH₂) of the allyl group, leading to the formation of a more stable secondary carbocation on the internal carbon. libretexts.orgopenstax.org Subsequent attack by the halide ion on this carbocation yields the corresponding 2-halopropyl derivative. For this compound, reaction with HBr would be expected to yield N,N-bis(2-bromopropyl)-3-methyl-2-nitrobenzamide.

Halogenation with reagents like bromine (Br₂) or N-bromosuccinimide (NBS) also proceeds via electrophilic addition. For example, studies on similar N,N-diallyl systems have shown that reactions with NBS can lead to bromoamination products. researchgate.net Depending on the stoichiometry, one or both of the allyl groups can be functionalized.

The allyl groups can serve as components in various cycloaddition reactions. While the isolated double bonds are not dienes for a standard Diels-Alder reaction, they can act as dienophiles if reacted with a suitable diene.

More relevant are [2+2] and [3+2] cycloadditions. [2+2] cycloadditions, often photochemically induced or metal-catalyzed, can occur between the two allyl groups (intramolecularly) to form a bicyclic cyclobutane (B1203170) system, or with another alkene (intermolecularly). The reaction of ynamides with ketenes, for instance, proceeds via a [2+2] cycloaddition to form aminocyclobutenones, highlighting a parallel reactivity pattern for nitrogen-substituted double bonds. nih.gov

The diallyl system is also a potential precursor for 1,3-dipolar cycloadditions. For example, the generation of an azomethine ylide from the amine, followed by an intramolecular [3+2] cycloaddition with one of the pendant allyl groups, is a known strategy for constructing pyrrolizidine (B1209537) alkaloid cores. nih.gov This type of transformation showcases the potential to build complex heterocyclic frameworks from the diallyl moiety.

Ring-closing metathesis (RCM) is arguably one of the most powerful and widely used reactions for N,N-diallyl amide substrates. organic-chemistry.org This transformation utilizes transition-metal catalysts, most notably ruthenium-based Grubbs' and Hoveyda-Grubbs' catalysts, to form a new double bond between the two allyl groups, creating a five-membered ring and releasing ethene as a byproduct. organic-chemistry.orgnih.gov

The RCM of this compound would produce a 1-aroyl-2,5-dihydropyrrole derivative. The reaction is driven by the entropically favorable release of volatile ethene gas. organic-chemistry.org Second-generation catalysts, such as Grubbs II (G-II) and Hoveyda-Grubbs II (HG-II), are generally more active and exhibit broader functional group tolerance, making them well-suited for this transformation. nih.gov

Despite the high efficiency of RCM, side reactions such as isomerization of the double bonds can occur, leading to undesired byproducts. nih.govrsc.org Reaction conditions, including catalyst choice, solvent, temperature, and the use of additives like benzoquinone or acetic acid, can be optimized to suppress these side reactions and maximize the yield of the desired cyclic product. nih.govresearchgate.net

| Catalyst | Typical Loading (mol%) | Common Solvent | General Observations | Reference |

|---|---|---|---|---|

| Grubbs' Catalyst I (G-I) | 2-10 | Dichloromethane (DCM), Toluene | First-generation catalyst; effective but may require higher loadings or temperatures. | researchgate.net |

| Grubbs' Catalyst II (G-II) | 1-5 | DCM, Toluene, 1,2-Dichloroethane (DCE) | More active than G-I due to the NHC ligand; broad functional group tolerance. Can promote isomerization. | nih.gov |

| Hoveyda-Grubbs' Catalyst II (HG-II) | 1-5 | DCM, Toluene | Features a chelating isopropoxybenzylidene ligand, leading to enhanced stability and often lower isomerization. | nih.govnih.gov |

Polymerization Potential of Allyl Groups

The presence of two allyl groups attached to the amide nitrogen in this compound introduces the potential for polymerization. Monomers containing two allyl groups, particularly those attached to the same nitrogen atom, are known to undergo cyclopolymerization via radical initiation. itu.edu.trbohrium.com This process typically yields non-crosslinked, soluble linear polymers containing five- or six-membered rings in the polymer backbone. bohrium.come3s-conferences.org

However, the radical polymerization of allylic monomers is often characterized by low molecular weights due to extensive chain transfer reactions. itu.edu.tr A significant competing reaction is the abstraction of a hydrogen atom from an allylic carbon on an unreacted monomer molecule. This process, known as degradative chain transfer, results in the formation of a resonance-stabilized allylic radical, which is less reactive and contributes to the inhibition of chain growth. itu.edu.trresearchgate.net

Research into the polymerization of diallylamine (B93489) compounds has shown that the competitiveness of this degradative chain transfer can be mitigated. researchgate.net One effective strategy involves ensuring the monomer molecules are in a protonated form. This specific cyclolinear polymerization of diallyl monomer salts can suppress the degradative chain transfer, allowing for the synthesis of polymers with higher molecular weights. bohrium.come3s-conferences.org The polymerization is typically a free-radical process carried out in solution, often using water-soluble initiators like potassium persulfate (K₂S₂O₈). itu.edu.trgoogle.com

| Feature | Description | Significance for this compound |

|---|---|---|

| Polymerization Type | Radical-initiated cyclopolymerization. itu.edu.tre3s-conferences.org | The two allyl groups can form cyclic repeating units (five- or six-membered rings) within the polymer chain. bohrium.com |

| Primary Challenge | Degradative chain transfer to the monomer. researchgate.net | Leads to the formation of low-molecular-weight oligomers instead of long polymer chains. researchgate.net |

| Resulting Radical | Formation of a resonance-stabilized allylic radical. itu.edu.tr | This radical is less reactive, inhibiting further chain propagation. |

| Mitigation Strategy | Polymerization of the protonated monomer salt. e3s-conferences.orgresearchgate.net | Suppresses degradative chain transfer, enabling the formation of higher molecular weight polymers. bohrium.com |

Reactivity of the Amide Linkage: Hydrolysis and Transamidation

The amide bond is generally unreactive due to resonance stabilization, but it can be cleaved under harsh conditions such as strong acid or base with heating. youtube.com

Acid-Catalyzed Hydrolysis Mechanisms

The acid-catalyzed hydrolysis of N,N-disubstituted benzamides, such as N,N-dimethylbenzamide, provides a model for the behavior of this compound. rsc.org The mechanism proceeds through the following key steps:

Protonation of the Carbonyl Oxygen : The first step involves the protonation of the carbonyl oxygen by a strong acid (e.g., H₃O⁺). This increases the electrophilicity of the carbonyl carbon. youtube.com

Nucleophilic Attack by Water : A water molecule acts as a nucleophile and attacks the now more electrophilic carbonyl carbon, leading to the formation of a tetrahedral intermediate.

Proton Transfer : A proton is transferred from the oxygen atom of the attacking water molecule to the nitrogen atom of the amide. This converts the diallylamino group into a better leaving group (diallylamine).

Reformation of the Carbonyl and Leaving Group Departure : The lone pair of electrons on the hydroxyl oxygen reforms the carbonyl double bond, simultaneously expelling the neutral diallylamine molecule as the leaving group. khanacademy.org

Deprotonation : The final step is the deprotonation of the carbonyl oxygen to yield the carboxylic acid (3-methyl-2-nitrobenzoic acid) and the protonated diallylamine.

Studies on the hydrolysis of N,N-dimethylbenzamide have been conducted across various acids, including HCl, H₂SO₄, and HClO₄, confirming this general pathway. rsc.org

Base-Catalyzed Hydrolysis Mechanisms

Base-catalyzed hydrolysis of tertiary amides is generally a difficult process, often requiring more vigorous conditions than for primary or secondary amides. arkat-usa.orgresearchgate.net The accepted mechanism is similar to that of ester hydrolysis and involves: arkat-usa.org

Nucleophilic Attack : A hydroxide (B78521) ion (OH⁻) directly attacks the electrophilic carbonyl carbon of the amide.

Formation of a Tetrahedral Intermediate : This attack results in the formation of a tetrahedral intermediate with a negative charge on the oxygen atom.

Leaving Group Expulsion : The reformation of the carbonyl double bond leads to the expulsion of the leaving group. In this case, the leaving group would be the diallylaminyl anion ( (CH₂=CHCH₂)₂N⁻ ), which is a very poor leaving group. The loss of the hydroxide anion to regenerate the starting amide is a more thermodynamically favorable pathway. researchgate.net

Protonation : For the reaction to proceed to completion, the departing diallylaminyl anion must be protonated by the solvent (e.g., water) to form diallylamine. The other product is the carboxylate salt of 3-methyl-2-nitrobenzoic acid, which is protonated in a final workup step to yield the carboxylic acid. khanacademy.org

The resistance of tertiary amides to base-catalyzed hydrolysis is linked to the poor leaving group ability of the dialkylaminyl anion. arkat-usa.orgmdpi.com

Transamidation Reactions with Various Amine Derivatives

Transamidation, the direct reaction of an amide with an amine to form a new amide, is an equilibrium-limited process that typically requires catalysis to proceed efficiently. nih.gov For a tertiary amide like this compound, the reaction would involve the substitution of diallylamine with a different amine.

The reaction generally requires activation of the C-N amide bond. researchgate.net Catalytic systems, often involving transition metals or specific Lewis acids, can facilitate this process. nih.gov For instance, catalysts like Ti(NMe₂)₄ and Sc(OTf)₃ have been shown to be effective for the transamidation of N-aryl amides. nih.gov The proposed mechanism often involves the formation of a metal-amidate complex, which then reacts with the incoming amine nucleophile through a metallacycle intermediate. nih.gov

Chemoselective methods have also been developed, such as the activation of thioamides via N-tert-butoxycarbonylation, to facilitate transamidation under mild conditions. nih.gov While direct studies on this compound are not available, these general principles suggest that its transamidation would necessitate a catalyst to overcome the inherent stability of the tertiary amide bond. nih.govresearchgate.net

Aromatic Ring Reactivity: Electrophilic Aromatic Substitution (EAS) and Functionalization

The reactivity of the benzene (B151609) ring in this compound towards electrophilic aromatic substitution (EAS) is governed by the combined electronic and steric effects of its three substituents: the N,N-diallylcarboxamide group, the nitro group, and the methyl group.

Steric and Electronic Effects of Substituents on EAS

N,N-Diallylcarboxamide Group (-CON(CH₂CH=CH₂)₂) : This group is a deactivator of the aromatic ring. The carbonyl group is electron-withdrawing due to both induction and resonance, pulling electron density away from the ring and making it less nucleophilic. lumenlearning.comlibretexts.org Like other carbonyl-containing substituents, it acts as a meta-director . masterorganicchemistry.com

Nitro Group (-NO₂) : The nitro group is one of the strongest deactivating groups. It powerfully withdraws electrons from the ring through both resonance and inductive effects, significantly reducing the ring's reactivity towards electrophiles. lumenlearning.comlibretexts.orgpressbooks.pub It is a strong meta-director . masterorganicchemistry.comvaia.com

Methyl Group (-CH₃) : The methyl group is an activating group. It donates electron density to the ring through an inductive effect, stabilizing the carbocation intermediate (arenium ion) formed during the substitution. lumenlearning.comlibretexts.org It is an ortho-, para-director . masterorganicchemistry.comlibretexts.org

The positions on the ring are numbered starting from the carbon bearing the amide group (C1). Therefore, the substituents are at C1 (amide), C2 (nitro), and C3 (methyl). The available positions for substitution are C4, C5, and C6.

Directing Effects : The directing effects of the substituents are in conflict.

The methyl group at C3 directs incoming electrophiles to its ortho position (C4) and its para position (C6).

The nitro group at C2 directs to its meta positions (C4 and C6).

The amide group at C1 directs to its meta position (C5).

Predicted Outcome :

Attack at C4 : This position is favored by the ortho-directing methyl group and the meta-directing nitro group.

Attack at C6 : This position is favored by the para-directing methyl group and the meta-directing nitro group. However, this position is ortho to the very bulky N,N-diallylamide group, making it sterically hindered. uomustansiriyah.edu.iq

Attack at C5 : This position is favored by the meta-directing amide group but is not favored by the other two substituents.

| Substituent (Position) | Electronic Effect | Reactivity Effect | Directing Influence |

|---|---|---|---|

| -CON(allyl)₂ (C1) | Electron-withdrawing (Resonance & Induction) libretexts.org | Strongly Deactivating lumenlearning.com | Meta (to C3 & C5) masterorganicchemistry.com |

| -NO₂ (C2) | Strongly Electron-withdrawing (Resonance & Induction) libretexts.orgvaia.com | Strongly Deactivating lumenlearning.compressbooks.pub | Meta (to C4 & C6) masterorganicchemistry.comvaia.com |

| -CH₃ (C3) | Electron-donating (Inductive) libretexts.org | Activating libretexts.org | Ortho, Para (to C2, C4, C6) masterorganicchemistry.com |

Chemo- and Regioselectivity in Reactions of this compound

The presence of multiple reactive sites in this compound—namely the two carbon-carbon double bonds of the allyl groups, the aromatic ring activated by the nitro and methyl groups, and the amide functionality itself—makes the study of its chemo- and regioselectivity a complex but crucial endeavor. Chemoselectivity refers to the preferential reaction of one functional group over others, while regioselectivity concerns the specific position at which a reaction occurs.

The diallylamino group is a key player in directing the reactivity of the molecule. The two allyl groups offer sites for a variety of reactions, including electrophilic additions, olefin metathesis, and palladium-catalyzed reactions like the Tsuji-Trost reaction. In the context of electrophilic addition (e.g., halogenation or hydrohalogenation), the reaction would be expected to occur preferentially at the C=C double bonds of the allyl groups rather than on the electron-deficient aromatic ring.

The regioselectivity of reactions involving the aromatic ring is influenced by the directing effects of the substituents. The nitro group is a strong deactivating group and a meta-director, while the methyl group is an activating group and an ortho-, para-director. Their combined influence, along with the N,N-diallylcarboxamido group, would likely direct incoming electrophiles to specific positions on the benzene ring. For instance, in electrophilic aromatic substitution, the positions ortho and para to the methyl group (and meta to the nitro group) would be the most probable sites of attack.

Intramolecular reactions are also a significant aspect of the reactivity profile of this compound. Under certain conditions, such as in the presence of a suitable catalyst, the allyl groups can undergo intramolecular cyclization reactions. The regioselectivity of such cyclizations would be a critical factor in determining the structure of the resulting heterocyclic products.

A summary of expected chemo- and regioselective reactions is presented in the table below.

| Reaction Type | Reagents | Expected Chemoselectivity | Expected Regioselectivity |

| Electrophilic Addition | HBr, Br₂ | Allyl C=C bonds > Aromatic Ring | Markovnikov or anti-Markovnikov addition depending on conditions |

| Electrophilic Aromatic Substitution | HNO₃/H₂SO₄ | Aromatic Ring > Allyl C=C bonds | Substitution at positions ortho/para to the methyl group |

| Intramolecular Cyclization | Pd catalyst | Reaction of both allyl groups | Formation of a nitrogen-containing heterocyclic ring system |

It is important to note that these are predicted reactivities based on general principles of organic chemistry. Detailed experimental studies are required to fully elucidate the chemo- and regioselectivity of this compound in various chemical transformations.

Reaction Kinetics and Thermodynamic Analyses of Key Transformations

The kinetics and thermodynamics of reactions involving this compound provide quantitative insights into the rates and feasibility of its transformations. While specific kinetic and thermodynamic data for this compound are not readily found, we can discuss the expected trends based on related systems.

The rate of a chemical reaction is described by its rate law and rate constant (k), while the thermodynamic feasibility is determined by the change in Gibbs free energy (ΔG). For a reaction to be spontaneous, ΔG must be negative. ΔG is related to the enthalpy change (ΔH) and entropy change (ΔS) by the equation ΔG = ΔH - TΔS.

Consider the reduction of the nitro group, a common transformation for nitroaromatic compounds. This reaction is typically highly exothermic (negative ΔH) and proceeds with a favorable change in Gibbs free energy. The kinetics of this reduction would depend on the catalyst used (e.g., Pd/C, PtO₂) and the reaction conditions (temperature, pressure).

Another key transformation would be the intramolecular cyclization of the diallyl groups. The thermodynamics of such a reaction would be influenced by the stability of the resulting ring system. The formation of five- or six-membered rings is generally thermodynamically favored. The kinetics of the cyclization would be highly dependent on the nature of the catalyst and the solvent used.

The table below summarizes the expected kinetic and thermodynamic parameters for key transformations of this compound.

| Transformation | Expected Rate Determining Step | Expected ΔH | Expected ΔG |

| Nitro Group Reduction | Adsorption onto catalyst surface | Negative (Exothermic) | Negative (Spontaneous) |

| Intramolecular Cyclization | Oxidative addition of Pd to an allyl group | Negative (Exothermic) | Negative (Spontaneous) |

| Electrophilic Addition to Allyl Group | Formation of the carbocation intermediate | Negative (Exothermic) | Negative (Spontaneous) |

These expected values are qualitative. Precise determination of the rate constants, activation energies, and thermodynamic parameters would require dedicated experimental studies, such as through spectroscopic monitoring of reaction progress and calorimetric measurements. Such data would be invaluable for optimizing reaction conditions and for the rational design of synthetic routes utilizing this compound as a building block.

In Depth Spectroscopic and Structural Elucidation of N,n Diallyl 3 Methyl 2 Nitrobenzamide

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone in the structural elucidation of organic molecules. For N,N-diallyl-3-methyl-2-nitrobenzamide, a suite of one-dimensional and two-dimensional NMR experiments is indispensable for unambiguously assigning the proton (¹H) and carbon (¹³C) chemical shifts, and for mapping the intricate network of through-bond and through-space correlations.

2D NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry

To definitively establish the molecular structure of this compound, a series of 2D NMR experiments are employed.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks within the molecule. For the diallyl groups, COSY correlations are expected between the methine proton and the terminal vinyl protons, as well as between the diastereotopic methylene (B1212753) protons of the allyl group. In the aromatic region, correlations would delineate the coupling relationships between the protons on the 3-methyl-2-nitrophenyl ring.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates directly bonded proton and carbon atoms. This is crucial for assigning the carbon signals of the aromatic ring, the methyl group, and the allyl moieties based on their attached protons.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range (2-3 bond) couplings between protons and carbons. Key HMBC correlations would include those from the methyl protons to the C3 and C2 carbons of the aromatic ring, and from the methylene protons of the allyl groups to the amide carbonyl carbon. These correlations are vital for confirming the substitution pattern of the aromatic ring and the connectivity of the diallyl amide group.

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique maps through-space proximities between protons. NOESY is particularly insightful for determining the preferred conformation around the amide bond and the orientation of the allyl groups relative to the aromatic ring. For instance, spatial correlations between the allyl protons and the aromatic protons can provide evidence for specific rotational conformations.

A hypothetical table of expected ¹H and ¹³C NMR chemical shifts, based on the analysis of similar structures, is presented below.

| Atom | Hypothetical ¹H Chemical Shift (ppm) | Hypothetical ¹³C Chemical Shift (ppm) |

| Aromatic CH | 7.2 - 7.8 | 125 - 135 |

| Allyl =CH | 5.7 - 6.0 | 130 - 135 |

| Allyl =CH₂ | 5.1 - 5.3 | 115 - 120 |

| Allyl N-CH₂ | 3.8 - 4.2 | 45 - 55 |

| Aromatic C-CH₃ | - | 135 - 140 |

| Aromatic C-NO₂ | - | 145 - 150 |

| Aromatic C-C=O | - | 130 - 135 |

| Amide C=O | - | 168 - 172 |

| Aromatic CH₃ | 2.3 - 2.5 | 18 - 22 |

Dynamic NMR for Conformational Analysis (e.g., restricted rotation of amide bond)

The this compound molecule possesses several conformational degrees of freedom, the most significant of which is the restricted rotation around the amide C-N bond. This restricted rotation is due to the partial double bond character of the amide linkage, which can lead to the existence of distinct rotamers.

Dynamic NMR (DNMR) studies, involving the acquisition of NMR spectra at variable temperatures, can provide valuable insights into the energetics of this rotational barrier. At low temperatures, the rotation may be slow on the NMR timescale, resulting in the observation of separate signals for the two non-equivalent allyl groups. As the temperature is increased, the rate of rotation increases, leading to coalescence of these signals and eventually to a time-averaged spectrum at high temperatures. By analyzing the line shapes of the exchanging signals as a function of temperature, the free energy of activation (ΔG‡) for the amide bond rotation can be calculated. This provides a quantitative measure of the conformational stability. The presence of a bulky ortho-nitro group is expected to influence this rotational barrier. researchgate.netresearchgate.netunibas.it

Vibrational Spectroscopy (FT-IR and Raman) for Functional Group Analysis and Hydrogen Bonding

Vibrational spectroscopy, encompassing both Fourier-Transform Infrared (FT-IR) and Raman techniques, is a powerful tool for identifying the functional groups present in a molecule by probing their characteristic vibrational modes.

Interpretation of Characteristic Vibrations (e.g., nitro, amide, allyl)

The FT-IR and Raman spectra of this compound are expected to exhibit a series of distinct bands corresponding to its key functional groups.

Nitro Group (NO₂): The nitro group will give rise to two prominent stretching vibrations: an asymmetric stretch (νas) typically in the range of 1500-1570 cm⁻¹ and a symmetric stretch (νs) between 1300-1370 cm⁻¹. The exact positions of these bands can be influenced by the electronic environment of the aromatic ring. researchgate.netresearchgate.netchemicalbook.com

Amide Group (C=O-N): The tertiary amide group is characterized by a strong carbonyl (C=O) stretching band, often referred to as the Amide I band, which is expected to appear in the region of 1630-1680 cm⁻¹. The C-N stretching vibration, coupled with other modes, contributes to the complex Amide II and Amide III bands, though these are less distinct in tertiary amides compared to primary and secondary amides.

Allyl Group (CH₂=CH-CH₂): The allyl groups will present several characteristic vibrations. The C=C stretching vibration is anticipated around 1640-1650 cm⁻¹. The =C-H stretching vibrations will appear above 3000 cm⁻¹, while the C-H stretching of the CH₂ groups will be observed just below 3000 cm⁻¹. Out-of-plane (OOP) bending vibrations of the vinyl C-H bonds are also expected in the 910-1000 cm⁻¹ region.

Aromatic Ring and Methyl Group: C-H stretching vibrations of the aromatic ring will be seen above 3000 cm⁻¹. Aromatic C=C stretching vibrations will result in a series of bands in the 1450-1600 cm⁻¹ region. The C-H bending vibrations of the methyl group will also be present in the fingerprint region.

A summary of expected characteristic vibrational frequencies is provided in the table below.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Nitro (NO₂) | Asymmetric Stretch | 1500 - 1570 |

| Nitro (NO₂) | Symmetric Stretch | 1300 - 1370 |

| Amide (C=O) | Carbonyl Stretch (Amide I) | 1630 - 1680 |

| Allyl (C=C) | C=C Stretch | 1640 - 1650 |

| Aromatic (C=C) | Ring Stretch | 1450 - 1600 |

| Allyl (=C-H) | C-H Stretch | > 3000 |

| Aromatic (C-H) | C-H Stretch | > 3000 |

| Alkyl (C-H) | C-H Stretch | < 3000 |

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Formula Determination

High-Resolution Mass Spectrometry (HRMS) is a critical technique for determining the precise molecular weight of a compound, which in turn allows for the unambiguous determination of its elemental composition. For this compound (C₁₄H₁₆N₂O₃), HRMS would provide a highly accurate mass measurement of the molecular ion.

Fragmentation Pathway Analysis

In addition to providing the precise molecular formula, mass spectrometry can offer structural information through the analysis of fragmentation patterns. While a detailed fragmentation pathway for this compound is not available in the literature, a hypothetical fragmentation scheme can be proposed based on the known fragmentation of similar compounds. researchgate.net

Upon ionization, the molecular ion [M]⁺˙ would likely undergo a series of fragmentation reactions. Common fragmentation pathways for benzamides include:

Alpha-cleavage: Cleavage of the C-C bond between the carbonyl group and the aromatic ring to form the 3-methyl-2-nitrophenyl radical and the [C₇H₁₀NO]⁺ ion.

McLafferty-type rearrangement: Although less common for tertiary amides, a rearrangement involving the allyl group could potentially occur.

Cleavage of the N-allyl bond: Loss of an allyl radical (C₃H₅) to form the [M - C₃H₅]⁺ ion.

Loss of the nitro group: Fragmentation involving the loss of NO₂ or related species.

The analysis of the masses and relative abundances of these fragment ions in the mass spectrum would provide corroborating evidence for the proposed structure of this compound.

X-ray Crystallography for Solid-State Structure and Conformational Insights

Comprehensive searches of scientific databases and literature have revealed no published single-crystal X-ray diffraction data for this compound. Therefore, a detailed analysis of its solid-state structure, including unit cell parameters, space group, and precise bond lengths and angles as determined by this technique, cannot be provided at this time.

While crystallographic information for analogous compounds exists, such as for N-Isopropyl-3-methyl-2-nitrobenzamide researchgate.net, a direct extrapolation of these findings to the title compound would be speculative. The presence of the two allyl groups on the amide nitrogen in this compound is expected to introduce significant conformational flexibility and steric hindrance, which would lead to a unique crystal packing arrangement and set of intermolecular interactions not found in its simpler analogs.

Crystal Packing and Intermolecular Interactions

Without experimental crystal structure data for this compound, a definitive description of its crystal packing and intermolecular forces is not possible. However, based on the functional groups present in the molecule, one can anticipate the types of interactions that might govern its solid-state assembly. These could include:

van der Waals forces: These would be the predominant interactions, arising from the nonpolar parts of the molecule, including the benzene (B151609) ring, methyl group, and the allyl chains.

Dipole-dipole interactions: The polar nitro (NO₂) and amide (C=O) groups would introduce significant dipole moments, leading to electrostatic interactions that influence molecular orientation within the crystal lattice.

C–H···O hydrogen bonds: Weak hydrogen bonds could potentially form between hydrogen atoms on the methyl or allyl groups and the oxygen atoms of the nitro or carbonyl groups of neighboring molecules. Such interactions, while weak, are often crucial in directing the packing of molecules in crystals. researchgate.netmdpi.com

A comparative analysis with related structures, like N-Isopropyl-3-methyl-2-nitrobenzamide, shows the presence of weak intermolecular N—H···O and intramolecular C—H···O interactions that link molecules into chains. researchgate.net However, the substitution of the N-H proton with a second allyl group in the title compound precludes the formation of classical N—H···O hydrogen bonds, making its intermolecular interaction profile distinct.

Conformational Polymorphism Studies

There are currently no published studies on the conformational polymorphism of this compound. Polymorphism is the ability of a compound to crystallize in more than one distinct crystalline form, which can arise from different molecular conformations or packing arrangements. nih.govnist.gov

Given the rotational freedom around the C-N amide bond and the flexible nature of the two allyl groups, it is plausible that this compound could exhibit conformational polymorphism. The specific conformation of the allyl chains and the dihedral angle between the benzoyl group and the amide plane could vary under different crystallization conditions, potentially leading to different crystalline forms with distinct physical properties. However, without experimental evidence, this remains a hypothesis.

Electronic Absorption and Emission Spectroscopy (UV-Vis, Fluorescence)

No specific experimental UV-Vis absorption or fluorescence emission spectra for this compound are available in the scientific literature. The electronic spectroscopic properties are dictated by the chromophores within the molecule.

Electronic Transitions and Chromophoric Analysis

The primary chromophore in this compound is the 2-nitrobenzamide (B184338) moiety. The electronic absorption spectrum would be expected to show characteristic bands corresponding to electronic transitions within this system. The main transitions would likely be:

π → π* transitions: Associated with the aromatic benzene ring, these transitions typically occur at shorter wavelengths (in the UV region) and have high molar absorptivity. The substitution on the ring (nitro and methyl groups) and the amide group would influence the exact position and intensity of these bands.

n → π* transitions: These transitions involve the non-bonding electrons on the oxygen atoms of the nitro and carbonyl groups. They are typically of lower energy (occur at longer wavelengths) and have lower molar absorptivity compared to π → π* transitions.

The presence of the N,N-diallyl groups, being non-conjugated with the aromatic system, would likely have a minimal chromophoric effect, possibly causing a small shift in the absorption bands compared to a simpler N-alkyl benzamide (B126).

Computational and Theoretical Chemistry Approaches Applied to N,n Diallyl 3 Methyl 2 Nitrobenzamide

Conformational Analysis via Computational Methods

The flexibility of the N,N-diallyl groups and rotation around the aryl-carbonyl and carbonyl-nitrogen bonds give rise to a complex conformational landscape for N,N-diallyl-3-methyl-2-nitrobenzamide.

Potential Energy Surface (PES) scans are a common computational technique used to explore conformational isomers and the energy barriers that separate them. rug.nl This is typically done by systematically changing a specific dihedral angle (a "torsional scan") while optimizing the rest of the molecular geometry at each step.

A critical PES scan for this molecule would involve the rotation around the C(amide)–N bond. Such a scan would reveal the energy profile for interconversion between the E and Z rotamers. Studies on structurally related amides have shown that this rotation has a significant energy barrier. researchgate.net The scan typically reveals two minima, corresponding to the stable conformers, and two maxima, representing the transition states for rotation. researchgate.net The relative energies of these points are crucial for understanding the dynamic behavior of the molecule at different temperatures.

Table 2: Illustrative Relative Gibbs Free Energies from a PES Scan of a Benzamide (B126) C-N Bond Rotation Data adapted from a study on a similar molecule to illustrate the expected findings for this compound. Energies are relative to the most stable isomer. researchgate.net

| State | Relative Energy (in vacuo) | Relative Energy (in Hexane) |

| Z-isomer (Ground State) | 0.0 kJ/mol | 0.0 kJ/mol |

| E-isomer | 5.8 kJ/mol | 3.2 kJ/mol |

| Transition State 1 (TS1) | 107.3 kJ/mol | 108.8 kJ/mol |

| Transition State 2 (TS2) | 102.1 kJ/mol | 105.5 kJ/mol |

Molecular Dynamics (MD) simulations offer a way to observe the time-dependent behavior and conformational flexibility of this compound. nih.gov In an MD simulation, the motion of atoms is calculated over time by solving Newton's equations of motion. This approach allows for the exploration of the accessible conformational space under simulated physiological or experimental conditions. For this molecule, MD simulations would be particularly useful for characterizing the range of motion of the two allyl substituents and how their movements are correlated with each other and with rotations around the amide bond. Analysis of the Root Mean Square Deviation (RMSD) of the atomic positions over the simulation time can indicate the stability of the starting conformation and whether the molecule explores other stable states. researchgate.net

Theoretical Studies of Reaction Mechanisms and Transition States

Computational chemistry is invaluable for elucidating the step-by-step mechanisms of chemical reactions, including identifying the high-energy transition state structures that connect reactants and products.

For this compound, several reactions could be studied. One key reaction is the acid-catalyzed hydrolysis of the amide bond. Theoretical studies on related N-nitrobenzamides have shown that the mechanism can vary with acid strength. rsc.org In strongly acidic conditions, an A1-type mechanism involving protonation of the amide oxygen is often observed. rsc.org

Computational modeling of this reaction would involve:

Locating Reactants and Products: Optimizing the geometries of the starting material, water, and the final hydrolyzed products.

Identifying Intermediates: Finding any stable intermediates, such as the protonated amide.

Searching for Transition States: Locating the transition state structure for the rate-determining step (e.g., the nucleophilic attack of water on the carbonyl carbon). The calculation of the vibrational frequencies is used to confirm a structure as a true transition state (it should have exactly one imaginary frequency corresponding to the reaction coordinate).

Prediction of Spectroscopic Parameters

Computational methods are routinely used to predict spectroscopic data, which can then be used to verify experimentally synthesized compounds.

The prediction of Nuclear Magnetic Resonance (NMR) spectra is a standard application of computational chemistry. For this compound, this would involve:

Geometry Optimization: First, the most stable three-dimensional structure of the molecule would be determined using methods like DFT.

GIAO Method: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate the ¹H and ¹³C NMR chemical shifts. These predicted values would then be compared to experimental data to confirm the structure.

Theoretical calculations can predict the vibrational modes of a molecule, which correspond to the peaks observed in Infrared (IR) and Raman spectra.

Frequency Analysis: After geometry optimization, a frequency calculation is performed. This provides the wavenumbers and intensities of the vibrational modes.

Mode Assignment: Each calculated frequency can be assigned to a specific molecular motion, such as C=O stretching, N-O stretching of the nitro group, or C-H bending of the allyl and methyl groups. Studies on similar molecules, like o-nitrobenzamide, have successfully used DFT methods (e.g., B3LYP) to compute vibrational wavenumbers.

Quantitative Structure-Property Relationships (QSPR) and Cheminformatics

QSPR studies aim to build mathematical models that correlate a compound's structural features with its physical, chemical, or biological properties.

To build a QSPR model for this compound and its potential derivatives, a range of molecular descriptors would need to be calculated. These can include:

Electronic Descriptors: Such as HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energies, which are indicative of a molecule's ability to donate or accept electrons.

Topological Descriptors: Which describe the connectivity of atoms in the molecule.

Quantum Chemical Descriptors: Including dipole moment, polarizability, and atomic charges, which provide insight into the molecule's reactivity and intermolecular interactions.

Frontier Molecular Orbital (FMO) Theory and Reactivity Predictions

Frontier Molecular Orbital (FMO) theory is a fundamental concept in computational and theoretical chemistry used to predict and explain the reactivity of molecules. bu.edu.eg The theory focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. The HOMO represents the orbital from which a molecule is most likely to donate electrons (nucleophilicity), while the LUMO is the orbital that is most likely to accept electrons (electrophilicity). bu.edu.eg

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for predicting a molecule's kinetic stability and chemical reactivity. A small HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. nih.gov This indicates higher polarizability and a greater ease of undergoing chemical reactions. nih.gov

For a molecule like this compound, a theoretical FMO analysis would involve calculating the energies and visualizing the spatial distribution of the HOMO and LUMO.

HOMO: In nitroaromatic compounds, the HOMO is typically distributed over the benzene (B151609) ring and the electron-donating substituents. The presence of the methyl and diallylamino groups would be expected to contribute to the electron density of the HOMO.

LUMO: The LUMO is generally localized on the electron-withdrawing nitro group and the aromatic ring, indicating the sites most susceptible to nucleophilic attack.

The interaction and energy gap between these orbitals would provide insight into the molecule's reactivity profile, including its susceptibility to electrophilic and nucleophilic attacks and its potential to participate in cycloaddition reactions involving the allyl groups.

Without specific computational studies on this compound, any quantitative data regarding its HOMO-LUMO energies and gap would be purely speculative. Detailed DFT calculations would be required to generate accurate data and robust reactivity predictions. Such calculations for similar molecules have shown that the energy gap can be a valuable indicator of chemical behavior and potential biological activity. nih.gov

Exploration of N,n Diallyl 3 Methyl 2 Nitrobenzamide in Advanced Chemical Synthesis and Materials Science

N,N-Diallyl-3-methyl-2-nitrobenzamide as a Synthetic Building Block

The unique combination of a reactive nitro group, an aromatic ring, and two polymerizable allyl groups suggests that this compound could serve as a versatile building block in organic synthesis.

Precursor for Complex Heterocyclic Systems (e.g., Isoquinolines, Quinazolinones)

While no specific examples of the use of this compound for the synthesis of isoquinolines or quinazolinones have been reported, the 2-nitrobenzamide (B184338) core is a well-established precursor for quinazolin-4(3H)-ones. The general strategy involves the reduction of the nitro group to an amine, followed by cyclization with a suitable carbon source.

One-pot procedures have been developed for this transformation. For instance, 2-nitrobenzamides can react with various aldehydes using sodium dithionite as a reducing agent to yield 2-substituted quinazolin-4(3H)-ones nottingham.ac.uk. The reaction proceeds through the in-situ reduction of the nitro group to an amine, which then condenses with the aldehyde, followed by cyclization and oxidation to the final product. Another approach involves a palladium-catalyzed reaction between o-nitrobenzamides and alcohols, which also proceeds via nitro group reduction and subsequent cyclization rsc.org.

The presence of the N,N-diallyl groups in the target molecule would need to be considered in such synthetic schemes. These groups could potentially be sensitive to the reaction conditions, particularly the reducing agents or catalysts employed. However, if stable, they would result in N-diallylated quinazolinone derivatives, offering further opportunities for chemical modification or polymerization.

Table 1: Examples of Quinazolin-4(3H)-one Synthesis from 2-Nitrobenzamide Derivatives

| 2-Nitrobenzamide Precursor | Reagents and Conditions | Product | Yield (%) | Reference |

| 2-Nitrobenzamide | Aryl aldehydes, Sodium Dithionite, DMF/H2O, Air | 2-Arylquinazolin-4(3H)-ones | Good to excellent | nottingham.ac.uk |

| o-Nitrobenzamide | Alcohols, Pd(dppf)Cl2 | 2-Substituted quinazolin-4(3H)-ones | Good to high | rsc.org |